molecular formula C26H30N2O3 B10878272 1-[(2,3-Dimethoxyphenyl)methyl]-4-[(3-phenoxyphenyl)methyl]piperazine

1-[(2,3-Dimethoxyphenyl)methyl]-4-[(3-phenoxyphenyl)methyl]piperazine

Cat. No.: B10878272
M. Wt: 418.5 g/mol
InChI Key: GRCKJLQFHWBPRN-UHFFFAOYSA-N
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Description

1-[(2,3-Dimethoxyphenyl)methyl]-4-[(3-phenoxyphenyl)methyl]piperazine is a piperazine derivative featuring two distinct aromatic substituents: a 2,3-dimethoxyphenylmethyl group at position 1 and a 3-phenoxyphenylmethyl group at position 2. These substituents confer unique physicochemical and pharmacological properties, making it a compound of interest in medicinal chemistry.

Properties

Molecular Formula

C26H30N2O3

Molecular Weight

418.5 g/mol

IUPAC Name

1-[(2,3-dimethoxyphenyl)methyl]-4-[(3-phenoxyphenyl)methyl]piperazine

InChI

InChI=1S/C26H30N2O3/c1-29-25-13-7-9-22(26(25)30-2)20-28-16-14-27(15-17-28)19-21-8-6-12-24(18-21)31-23-10-4-3-5-11-23/h3-13,18H,14-17,19-20H2,1-2H3

InChI Key

GRCKJLQFHWBPRN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC)CN2CCN(CC2)CC3=CC(=CC=C3)OC4=CC=CC=C4

Origin of Product

United States

Biological Activity

1-[(2,3-Dimethoxyphenyl)methyl]-4-[(3-phenoxyphenyl)methyl]piperazine is a complex organic compound noted for its unique chemical structure and potential biological applications. This compound features two aromatic rings substituted with methoxy and phenoxy groups, linked through a piperazine ring. Its synthesis typically involves multi-step organic reactions, making it a subject of interest in both medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound's IUPAC name is this compound, and its molecular formula is C26H30N2O3C_{26}H_{30}N_2O_3. The presence of methoxy and phenoxy groups contributes to its distinctive chemical properties, which are crucial for its biological activity.

PropertyValue
Molecular Formula C26H30N2O3C_{26}H_{30}N_2O_3
Molecular Weight 430.54 g/mol
IUPAC Name This compound
CAS Number 895684-98-7

The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules. It may act as a ligand for several receptors or enzymes, influencing cellular processes such as signal transduction and metabolic pathways. The specific binding affinities can lead to either activation or inhibition of target proteins, which is critical for therapeutic applications.

Biological Activity

Research has indicated that compounds similar to this compound exhibit a variety of biological activities:

  • Antiproliferative Effects : Studies have shown that piperazine derivatives can inhibit cell proliferation in various cancer cell lines. For instance, LQFM018, a piperazine-containing compound, demonstrated significant antiproliferative activity against K562 leukemic cells through necroptosis mechanisms .
  • Receptor Binding : Piperazine derivatives are known to interact with aminergic receptors, which are crucial for neurotransmission. This interaction can lead to varied physiological effects, including modulation of mood and cognition .
  • Metabolic Modulation : Similar compounds have been found to influence the expression of cytochrome P450 enzymes involved in drug metabolism. This suggests potential implications for drug-drug interactions and metabolic pathways in vivo .

Case Studies

Several studies have focused on the biological activity of piperazine derivatives:

  • Study on Antileukemic Activity : In vitro studies demonstrated that compounds like LQFM018 could induce cell death in leukemic cells via necroptotic signaling pathways. This highlights the potential for developing new cancer therapies based on piperazine scaffolds .
  • Toxicological Assessments : Research into the toxicity profiles of similar compounds revealed that they could exhibit low cytotoxicity while maintaining potent biological activity. This characteristic makes them attractive candidates for further drug development .

Scientific Research Applications

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

Neuropharmacology

1-[(2,3-Dimethoxyphenyl)methyl]-4-[(3-phenoxyphenyl)methyl]piperazine has been investigated for its potential as a ligand for various receptors, including serotonin receptors. Its interactions may influence neurotransmitter systems, making it a candidate for developing treatments for psychiatric disorders such as depression and anxiety.

Antitumor Activity

Studies have shown that similar piperazine derivatives can exhibit cytotoxic effects against various cancer cell lines. Preliminary assays suggest that this compound may induce apoptosis in tumor cells through mechanisms involving mitochondrial dysfunction and caspase activation .

Antimicrobial Properties

The compound's structural characteristics suggest potential antimicrobial activity. Research on related compounds indicates that piperazine derivatives can exhibit moderate to strong activity against bacterial strains, which could be explored further for therapeutic applications in treating infections .

Synthesis and Industrial Applications

The synthesis of this compound typically involves multi-step organic reactions, which may include the use of continuous flow reactors in industrial settings to ensure consistent product quality and yield. The synthetic routes often focus on optimizing yield while maintaining the integrity of the complex structure.

Case Study 1: Neuropharmacological Evaluation

A study conducted on the effects of similar compounds on serotonin receptor binding demonstrated that modifications in the aromatic substituents significantly influenced receptor affinity and selectivity. This highlights the importance of structural diversity in developing new neuropharmacological agents.

Case Study 2: Antitumor Activity Assessment

In vitro studies on cancer cell lines (e.g., MCF7 for breast cancer) showed that compounds with similar piperazine structures induced significant cytotoxic effects at low micromolar concentrations. These findings support further exploration into the therapeutic potential of this compound in oncology.

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The compound’s uniqueness lies in its dual aromatic substitution. Key analogs and their structural distinctions include:

Compound Name Substituents at Piperazine Positions Key Structural Differences Reference
1-(2,3-Dimethoxybenzyl)-4-(3-methylbenzyl)piperazine 1: 2,3-dimethoxyphenylmethyl; 4: 3-methylbenzyl Replaces phenoxy with methyl group at position 4
1-[(3-Phenoxyphenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine 1: 3-phenoxyphenylmethyl; 4: 2,3,4-trimethoxyphenylmethyl Additional methoxy group at position 4’
SA4503 (1-(3,4-dimethoxyphenethyl)-4-(3-phenylpropyl)piperazine) 1: 3,4-dimethoxyphenethyl; 4: 3-phenylpropyl Ethyl/propyl linkers instead of benzyl groups
1-{4-[(2,3-Dimethoxyphenyl)methyl]piperazin-1-yl}-2-(3-methylphenoxy)ethanone Piperazine linked to ethanone-phenoxy moiety Ethanone spacer introduces ketone functionality

Key Observations :

  • Phenoxy vs. Methyl/Methoxy Groups: The 3-phenoxyphenyl group in the target compound may enhance π-π stacking interactions with biological targets compared to simpler methyl or methoxy substituents .
  • Methoxy Positioning : The 2,3-dimethoxy substitution is associated with improved receptor binding in neurological targets, as seen in SA4503, a sigma-1 receptor agonist .

Physicochemical Properties

Comparative molecular weights and solubility profiles:

Compound Name Molecular Formula Molecular Weight (g/mol) Solubility Trends Reference
Target Compound (hypothetical) C₂₆H₂₉N₃O₃ ~455.5 Likely lipophilic due to aromatic groups -
1-(2,3-Dimethoxybenzyl)-4-(3-methylbenzyl)piperazine C₂₁H₂₈N₂O₂ 340.5 Moderate solubility in organic solvents
SA4503 C₂₃H₃₀N₂O₂ 390.5 Hydrochloride salt improves aqueous solubility
1-[(3-Phenoxyphenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine C₂₈H₃₂N₂O₄ 468.6 High lipophilicity due to three methoxy groups

Key Observations :

  • Increased molecular weight in the target compound (vs.
  • Phenoxy groups may reduce water solubility compared to methoxy analogs, necessitating salt formulations for bioavailability .

Key Observations :

  • The 2,3-dimethoxyphenyl group is critical for receptor binding, as seen in SA4503’s sigma-1 activity .
  • 3-Phenoxyphenyl substitution may confer selectivity for serotonin receptors, similar to arylpiperazine derivatives in , which show D₂ receptor affinity .

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